molecular formula C16H14FN3O5S B11191073 ethyl [4-(4-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate

ethyl [4-(4-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate

Cat. No.: B11191073
M. Wt: 379.4 g/mol
InChI Key: DFMSGFDRLGEHBF-UHFFFAOYSA-N
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Description

Ethyl [4-(4-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido[2,3-e][1,2,4]thiadiazine core with a fluorophenyl group and an ethyl acetate moiety. The presence of the fluorophenyl group imparts significant biological activity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [4-(4-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-(4-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Ethyl [4-(4-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl [4-(4-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity.

Comparison with Similar Compounds

Ethyl [4-(4-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate can be compared with other similar compounds, such as:

    Ethyl [4-(4-chlorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    Mthis compound: Similar structure but with a methyl acetate moiety instead of an ethyl acetate moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H14FN3O5S

Molecular Weight

379.4 g/mol

IUPAC Name

ethyl 2-[4-(4-fluorophenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate

InChI

InChI=1S/C16H14FN3O5S/c1-2-25-14(21)10-19-16(22)20(12-7-5-11(17)6-8-12)15-13(26(19,23)24)4-3-9-18-15/h3-9H,2,10H2,1H3

InChI Key

DFMSGFDRLGEHBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)N(C2=C(S1(=O)=O)C=CC=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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